N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-(2-fluorophenyl)bicyclo[221]heptane-2-carboxamide is a chemical compound with the molecular formula C14H16FNO It is characterized by the presence of a bicyclo[221]heptane ring system, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a formal [4 + 2] cycloaddition reaction, which allows for the rapid and enantioselective construction of the bicyclo[2.2.1]heptane core from simple starting materials under mild conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with a nucleophile to form the desired product.
Formation of the carboxamide group: The carboxamide functional group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and carboxamide functional group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)bicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-bromophenyl)bicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.
N-(2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-12-3-1-2-4-13(12)16-14(17)11-8-9-5-6-10(11)7-9/h1-4,9-11H,5-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIDWXBIANPTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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